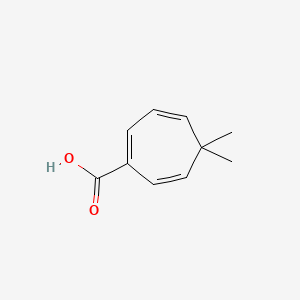

Thujic acid

Description

Properties

CAS No. |

499-89-8 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

5,5-dimethylcyclohepta-1,3,6-triene-1-carboxylic acid |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h3-7H,1-2H3,(H,11,12) |

InChI Key |

JHHXPQAUADQJBQ-UHFFFAOYSA-N |

SMILES |

CC1(C=CC=C(C=C1)C(=O)O)C |

Canonical SMILES |

CC1(C=CC=C(C=C1)C(=O)O)C |

melting_point |

88.5 °C |

Other CAS No. |

499-89-8 |

Synonyms |

thujic acid |

Origin of Product |

United States |

Foundational & Exploratory

Thujic Acid: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thujic acid, a naturally occurring monoterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on its distribution and concentration within various plant species of the Cupressaceae family. Furthermore, this document outlines detailed methodologies for the extraction, purification, and quantitative analysis of this compound, offering valuable protocols for researchers in natural product chemistry and drug development. The guide also explores the molecular mechanisms underlying its therapeutic potential, with a particular focus on its interaction with key inflammatory signaling pathways.

Natural Sources of this compound

This compound is predominantly found in the heartwood of coniferous trees belonging to the Cupressaceae family.[1][2] This family of plants is widely distributed across the globe, inhabiting diverse terrestrial ecosystems.[3] The concentration of this compound and its related compounds, such as thujaplicins (including hinokitiol), can vary significantly between species, and even within different parts of the same tree.

The most notable and commercially relevant source of this compound is the Western Red Cedar (Thuja plicata) .[1] The heartwood of this tree is particularly rich in this compound, which contributes to its natural durability and resistance to decay.[4] Other significant sources include:

-

Thujopsis dolabrata (Hiba Arborvitae) : This species, endemic to Japan, is another prominent source of this compound and related tropolones like hinokitiol (β-thujaplicin).[5][6]

-

Chamaecyparis obtusa (Hinoki Cypress) : Also native to Japan, this tree contains this compound and is a well-known source of hinokitiol.[7]

-

Juniperus species (Junipers) : Various species within the Juniperus genus have been reported to contain this compound and other terpenoids.[8][9]

The presence of this compound is not limited to these species, and it is likely distributed across other members of the Cupressaceae family.

Quantitative Analysis of this compound and Related Compounds in Natural Sources

The concentration of this compound and its co-occurring metabolites in their natural sources is a critical factor for both ecological studies and potential commercial extraction. The following table summarizes the reported concentrations in selected species.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Thuja plicata (Western Red Cedar) | Heartwood | This compound | Average of 6094 ppm | [10] |

| Thuja plicata (Western Red Cedar) | Heartwood | Terpenes (this compound + Methyl thujate) | Up to 10,000 ppm | [10] |

| Thuja plicata (Western Red Cedar) | Heartwood | Plicatic Acid | Up to 21,934 ppm | [10] |

| Thuja plicata (Western Red Cedar) | Heartwood | γ-thujaplicin | 1971 ppm (average) | [10] |

| Thuja plicata (Western Red Cedar) | Heartwood | β-thujaplicin | 1893 ppm (average) | [10] |

| Thujopsis dolabrata var. hondae | Heartwood | β-thujaplicin (Hinokitiol) | 0.29 to 3.67 mg/g (oven-dry weight) | [11] |

Extraction and Purification Methodologies

The isolation of this compound from its natural sources involves several key steps, including extraction, separation, and purification. The choice of method depends on factors such as the starting material, desired purity, and scale of operation.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is an efficient method for obtaining this compound from wood matrices. The application of ultrasound enhances solvent penetration and mass transfer, leading to higher yields in shorter extraction times.[3][12]

Experimental Protocol: Ultrasonic-Assisted Extraction of this compound from Thuja plicata Heartwood

-

Sample Preparation: Air-dried heartwood of Thuja plicata is ground into a fine powder (e.g., passing through a 40-mesh screen).

-

Solvent: 95% Ethanol.

-

Procedure: a. Weigh 1.0 g of the powdered wood sample and place it in a 20-mL glass vial. b. Add 10 mL of 95% ethanol to the vial. c. Place the vial in an ultrasonic bath. d. Sonicate the mixture for 2 hours. The temperature of the bath may rise from approximately 20°C to 40°C during this period. e. After extraction, centrifuge the mixture to pellet the solid material. f. Carefully decant the supernatant containing the extracted compounds. g. The supernatant can be filtered through a 0.45 µm syringe filter prior to HPLC analysis.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO₂), offers a green alternative to traditional solvent extraction methods.[13][14] By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds like this compound. The addition of a co-solvent, such as ethanol, can enhance the extraction efficiency of more polar compounds.[14]

Conceptual Protocol for Supercritical CO₂ Extraction:

-

Sample Preparation: Finely ground wood material is packed into an extraction vessel.

-

Supercritical Fluid: High-purity CO₂ is brought to its supercritical state (e.g., above 31.1 °C and 73.8 bar).

-

Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound and other extractives.

-

Separation: The pressure and/or temperature of the fluid is then reduced in a separator vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-

Collection: The precipitated extract is collected from the separator.

Purification

Following crude extraction, purification is often necessary to isolate this compound from other co-extracted compounds. Techniques such as liquid-liquid extraction and column chromatography are commonly employed.

Experimental Protocol: Liquid-Liquid Extraction for Plicatic Acid Isolation (Adaptable for this compound Separation)

This protocol is described for plicatic acid but the principles can be adapted for the separation of acidic compounds like this compound.

-

Initial Extraction: Perform a hot water extraction of the red cedar heartwood.

-

Solvent Partitioning: a. Concentrate the hot water extract. b. Perform a liquid-liquid extraction of the aqueous extract with ethyl acetate. c. The organic phase (ethyl acetate) will contain the more nonpolar compounds, including plicatic acid and likely this compound.

-

Evaporation: Evaporate the ethyl acetate to yield the purified compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound in plant extracts.

Experimental Protocol: HPLC Analysis of this compound [15]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Inertsil ODS 3 (3 µm particle size) or equivalent C18 reversed-phase column.[15]

-

Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like formic or acetic acid to ensure good peak shape for the acidic analyte). A typical gradient might start with a higher proportion of water and gradually increase the proportion of acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Quantification: An internal standard method is often used for accurate quantification. For instance, the para-bromophenacyl ester of crotonic acid has been used as an internal standard. A calibration curve is generated using a series of known concentrations of a purified this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Biological Activity and Signaling Pathways

While research on the specific molecular mechanisms of this compound is ongoing, studies on the structurally and functionally similar compound hinokitiol (β-thujaplicin) provide significant insights into its potential anti-inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., IL-6, IL-8, TNF-α) and enzymes (e.g., COX-2).[17][18]

Studies on hinokitiol have demonstrated its ability to inhibit the NF-κB pathway. It has been shown to prevent the degradation of IκBα and reduce the nuclear translocation of the NF-κB p65 subunit.[17][18] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory mediators.[17]

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a natural source.

Caption: General workflow for the extraction and analysis of this compound from plant material.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, with a focus on quantitative data, and has detailed robust methodologies for its extraction and analysis. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB, provides a strong rationale for its further investigation in the context of drug discovery and development. The protocols and data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important bioactive molecule.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. woodpreservation.ca [woodpreservation.ca]

- 3. hielscher.com [hielscher.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. botanyjournals.com [botanyjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. mdpi.com [mdpi.com]

- 9. iscientific.org [iscientific.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of western redcedar (Thuja plicata Donn) heartwood components by HPLC as a possible screening tool for trees with enhanced natural durability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-inflammatory effects of hinokitiol on human corneal epithelial cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thujic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thujic acid, a naturally occurring monoterpenoid found in the heartwood of several cypress species, notably Western Red Cedar (Thuja plicata), has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its isolation and purification, along with methodologies for evaluating its biological effects, are presented. Furthermore, this guide explores its potential mechanisms of action, including the modulation of key signaling pathways, and provides visualizations to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Chemical Structure and Identification

This compound, with the IUPAC name 5,5-dimethylcyclohepta-1,3,6-triene-1-carboxylic acid, is characterized by a seven-membered tropolone ring system.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5,5-dimethylcyclohepta-1,3,6-triene-1-carboxylic acid |

| Synonyms | Dehydroperillic acid |

| CAS Number | 499-89-8[1] |

| Molecular Formula | C₁₀H₁₂O₂[1] |

| Molecular Weight | 164.20 g/mol [1] |

| Canonical SMILES | CC1(C=CC=C(C=C1)C(=O)O)C[1] |

| InChI Key | JHHXPQAUADQJBQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 88-89 °C | --INVALID-LINK-- |

| Boiling Point | 231.67 °C (rough estimate) | --INVALID-LINK-- |

| pKa | 4.22 ± 0.40 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, DMSO | --INVALID-LINK-- |

| XLogP3-AA | 2.8 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

Table 3: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | s | 6H | 2 x CH₃ |

| 5.60 | d | 1H | Vinylic CH |

| 6.30 | dd | 1H | Vinylic CH |

| 7.10 | d | 1H | Vinylic CH |

| 7.40 | d | 1H | Vinylic CH |

| 11.5 (broad) | s | 1H | COOH |

Note: Predicted values based on general chemical shift knowledge for similar structures. Experimental data may vary.

Table 4: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 27.0 | 2 x CH₃ |

| 40.0 | C(CH₃)₂ |

| 125.0 | Vinylic CH |

| 128.0 | Vinylic CH |

| 135.0 | Vinylic CH |

| 140.0 | Vinylic C-COOH |

| 145.0 | Vinylic CH |

| 172.0 | COOH |

Note: Predicted values based on general chemical shift knowledge for similar structures. Experimental data may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 5: Characteristic IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1680-1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1600-1640 | Medium | C=C stretch (alkene) |

| 1210-1320 | Strong | C-O stretch (carboxylic acid) |

| 920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 6: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 100 | [M]⁺ (Molecular Ion) |

| 149 | 80 | [M - CH₃]⁺ |

| 119 | 60 | [M - COOH]⁺ |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Isolation and Purification of this compound from Thuja plicata Heartwood

This protocol describes a general procedure for the extraction and purification of this compound.

Methodology:

-

Extraction: Air-dried heartwood of Thuja plicata is ground into a fine powder. The powder is then subjected to Soxhlet extraction with n-hexane for 24-48 hours.

-

Acid-Base Separation: The resulting hexane extract is concentrated under reduced pressure. The residue is dissolved in diethyl ether and extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous layer, containing the sodium salt of this compound, is separated and then acidified with dilute hydrochloric acid to precipitate the crude this compound. The precipitate is then extracted back into diethyl ether.

-

Purification: The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is further purified by recrystallization from a mixture of ethanol and water to yield pure crystals. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[2]

In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a widely used method to screen for anti-inflammatory activity.

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in ethanol. A 1% aqueous solution of bovine serum albumin (BSA) is also prepared.

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of this compound solution (at various concentrations), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 1% BSA solution.

-

A control is prepared with 0.2 mL of ethanol instead of the this compound solution.

-

The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

-

After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

-

Assay Procedure:

-

Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing the appropriate broth medium.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (microorganism without this compound) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Potential Biological Activities and Signaling Pathways

This compound has been reported to possess various biological activities, although research into its specific mechanisms of action is ongoing. Based on the activities of structurally related natural products, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

Hypothetical Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound may also act through this mechanism.

Proposed Mechanism:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.

-

Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (p50/p65), which then translocates to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines like TNF-α and IL-6, and enzymes like COX-2.

-

Potential Inhibition by this compound: It is hypothesized that this compound may inhibit the activation of the IKK complex, thereby preventing the downstream signaling cascade and the expression of pro-inflammatory genes. Further experimental validation is required to confirm this mechanism.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized its fundamental chemical and physical properties, provided detailed experimental protocols for its study, and proposed a plausible mechanism for its potential anti-inflammatory activity. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working on the characterization and development of novel therapeutic agents from natural sources. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential.

References

Thujic Acid Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the synthesis and specific biological activities of a wide range of thujic acid derivatives is limited in publicly accessible scientific literature. This guide summarizes the current knowledge on this compound and the biological activities of compounds from its natural source, Thuja plicata. It further provides a framework for the potential exploration of this compound derivatives by drawing parallels with structurally related compounds and outlining general experimental protocols.

Introduction to this compound

This compound is a natural monoterpenoid found in the heartwood of the Western red cedar (Thuja plicata). It is known to contribute to the tree's natural durability and resistance to decay. The unique seven-membered ring structure of this compound makes it an interesting scaffold for chemical modification to explore a range of biological activities. While research on specific derivatives is sparse, the known antimicrobial properties of Thuja plicata extracts suggest the therapeutic potential of this compound and its analogs.[1][2][3][4][5]

Known and Potential Biological Activities

Antimicrobial Activity

Essential oils from Thuja plicata, which contain this compound and other terpenes like thujone, have demonstrated broad-spectrum antimicrobial activity.[1][2][3][4][5] These extracts have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4][5] This suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.

Anticancer Activity (Hypothesized)

Anti-inflammatory Activity (Hypothesized)

Many natural products possessing cyclic structures and carboxylic acid functionalities exhibit anti-inflammatory properties. These compounds often modulate key inflammatory pathways such as the NF-κB and MAPK signaling cascades. Given the structural features of this compound, its derivatives could potentially inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9]

Synthesis of this compound Derivatives (General Approach)

Detailed synthetic routes for a wide variety of this compound derivatives are not extensively published. However, standard organic chemistry transformations can be applied to the carboxylic acid moiety of this compound to generate a library of derivatives.

A general workflow for the synthesis and evaluation of this compound derivatives is presented below:

References

- 1. The antimicrobial properties of cedar leaf (Thuja plicata) oil; a safe and efficient decontamination agent for buildings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] The Antimicrobial Properties of Cedar Leaf (Thuja plicata) Oil; A Safe and Efficient Decontamination Agent for Buildings | Semantic Scholar [semanticscholar.org]

- 3. Chemosystematic Value of the Essential Oil Composition of Thuja species Cultivated in Poland—Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

In Vitro Antibacterial Activity of Thujic Acid: A Methodological and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thujic acid, a natural tropolone derivative found in the heartwood of trees of the family Cupressaceae, has garnered interest for its potential biological activities. While research into its specific antibacterial properties is not extensively documented in publicly available literature, this guide provides a comprehensive framework for evaluating its in vitro antibacterial efficacy. This document outlines standard experimental protocols, data interpretation, and potential mechanisms of action based on related compounds and general principles of antimicrobial research. Due to the limited specific data on this compound, this guide serves as a methodological blueprint for future investigations.

Introduction to this compound

This compound is a monoterpenoid and a tropolone, a class of compounds known for their metal-chelating and biological activities. Its structural analog, hinokitiol (β-thujaplicin), has demonstrated broad-spectrum antimicrobial activity, suggesting that this compound may possess similar properties.[1] A thorough in vitro evaluation is the foundational step in characterizing the antibacterial potential of this compound and determining its suitability for further development as a therapeutic agent.

Quantitative Assessment of Antibacterial Activity

Currently, there is a lack of specific quantitative data (e.g., Minimum Inhibitory Concentrations, Minimum Bactericidal Concentrations) for this compound against a comprehensive panel of bacterial strains in peer-reviewed literature. The following table is a template that researchers can use to present such data once it is generated.

Table 1: Template for Summarizing In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | e.g., 25923 | Data to be determined | Data to be determined | Data to be determined |

| Streptococcus pneumoniae | Gram-positive | e.g., 49619 | Data to be determined | Data to be determined | Data to be determined |

| Escherichia coli | Gram-negative | e.g., 25922 | Data to be determined | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | Data to be determined | Data to be determined | Data to be determined |

| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | e.g., BAA-1683 | Data to be determined | Data to be determined | Data to be determined |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antibacterial activity of this compound. These protocols are based on established standards for antimicrobial susceptibility testing.[2][3]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a commonly used technique.[2][3][5]

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6]

-

Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7]

Protocol: MBC Assay

-

Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.

-

Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain this compound.

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]

Agar Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[9][10][11]

Protocol: Agar Disk Diffusion Test

-

Inoculation: Evenly spread a standardized bacterial inoculum onto the surface of an agar plate.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the clear zone of inhibition around the disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.[9][12]

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of antibacterial action for this compound has not been elucidated. However, based on the activity of the related tropolone, hinokitiol, several potential mechanisms can be hypothesized. Hinokitiol's antibacterial activity is suggested to be related to its potent metal-chelating capacity, which may lead to the production of reactive oxygen species and inhibition of respiratory chain function.[1]

A potential mechanism of action for this compound could involve the disruption of the bacterial cell membrane. Many natural antimicrobial compounds exert their effects by increasing the permeability of the outer and plasma membranes, leading to the leakage of intracellular contents and ultimately cell death.[13][14]

Workflow for Investigating Antibacterial Activity

Caption: Workflow for in vitro antibacterial screening of this compound.

Conclusion

While direct evidence for the antibacterial activity of this compound is currently limited, its structural similarity to other bioactive tropolones warrants a thorough investigation. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate the in vitro antibacterial potential of this compound. Future studies should focus on generating quantitative data against a broad panel of clinically relevant bacteria, including antibiotic-resistant strains, and elucidating its mechanism of action. Such research is crucial for unlocking the potential of this compound as a novel antimicrobial agent.

References

- 1. Hinokitiol Selectively Enhances the Antibacterial Activity of Tetracyclines against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. microbiologyjournal.org [microbiologyjournal.org]

- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. microchemlab.com [microchemlab.com]

- 12. singerinstruments.com [singerinstruments.com]

- 13. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antifungal Mechanism of Thujic Acid: A Technical Guide

An In-depth Examination of a Promising Natural Antifungal Agent

Introduction

Thujic acid, a natural monoterpenoid found in the heartwood of trees in the family Cupressaceae, has garnered interest for its potential therapeutic properties. While research directly investigating the antifungal mechanism of this compound is limited, its structural isomer, hinokitiol (β-thujaplicin), has been the subject of numerous studies. This technical guide will primarily focus on the well-documented antifungal mechanisms of hinokitiol as a scientifically-backed model to elucidate the probable mode of action of this compound. This document is intended for researchers, scientists, and drug development professionals.

The core antifungal activity of hinokitiol, and by extension likely this compound, is multifaceted, involving a coordinated attack on the fungal cell's structural integrity and metabolic processes. The primary mechanisms include disruption of the cell wall and membrane, inhibition of ergosterol biosynthesis, induction of oxidative stress through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and chelation of essential metal ions.

Core Mechanisms of Antifungal Action

Disruption of Fungal Cell Wall and Membrane Integrity

Hinokitiol exerts a direct damaging effect on the primary defenses of the fungal cell. It has been shown to alter the morphology of fungal mycelia, leading to deformities and dried blights. This is achieved through the disruption of the structural organization of the cell wall. Furthermore, hinokitiol compromises the integrity of the cell membrane, causing increased permeability and leakage of intracellular components, ultimately leading to cell death.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function. Hinokitiol has been demonstrated to inhibit the biosynthesis of ergosterol. This disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell, including impaired membrane function and inhibition of fungal growth.[1]

Induction of Oxidative Stress

A key mechanism in the antifungal arsenal of hinokitiol is the induction of overwhelming oxidative stress within the fungal cell. Treatment with hinokitiol leads to a significant increase in the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂•⁻). This surge in ROS results in extensive cellular damage, including lipid peroxidation of the cell membrane, as evidenced by increased levels of malondialdehyde (MDA). This oxidative damage extends to vital cellular components like mitochondria and DNA, contributing to apoptosis.[2] The prooxidant effect of hinokitiol is believed to be mediated through its interaction with transition metals, particularly iron, leading to the generation of ROS.[3]

Mitochondrial Dysfunction

The mitochondria, being the powerhouse of the cell, are a prime target for hinokitiol. It has been shown to cause mitochondrial decomposition and reduce the mitochondrial membrane potential. By inhibiting the activities of mitochondrial respiratory chain complexes I and II, hinokitiol disrupts oxidative phosphorylation, leading to a decrease in intracellular ATP synthesis. This impairment of mitochondrial function severely compromises the energy metabolism of the fungal cell.[4][5]

Chelation of Metal Ions

Hinokitiol is a potent metal chelator, with a particularly high affinity for iron. Iron is an essential cofactor for many fungal enzymes and is critical for various cellular processes, including respiration and DNA synthesis. By chelating intracellular iron, hinokitiol effectively starves the fungal cell of this vital nutrient, leading to the inhibition of key metabolic pathways and ultimately retarding fungal growth.[4][5] This iron-chelating ability is also linked to its capacity to induce oxidative stress.

Interruption of Signaling Pathways

In addition to its direct effects on cellular structures and metabolism, hinokitiol has been found to interfere with fungal signaling pathways. In Candida albicans, it has been suggested that hinokitiol inhibits the RAS-cAMP signaling pathway, which is crucial for fungal growth and morphogenesis.[6]

Quantitative Data on Antifungal Activity

The following tables summarize the quantitative data available for the antifungal activity of hinokitiol against various fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Hinokitiol against Various Fungi

| Fungal Species | MIC | Reference |

| Geotrichum citri-aurantii | 25.0 mg/L | [2] |

| Candida albicans | 0.5–2 µg/mL | [7] |

| Aspergillus fumigatus | 2 µg/mL (MIC₅₀), 8 µg/mL (MIC₉₀) | [8] |

| Botrytis cinerea | 40 mg/L (complete inhibition) | [6] |

| Saprolegnia spp. | 12.5 µg/mL | [6] |

| Aphanomyces spp. | 12.5–25 µg/mL | [6] |

Table 2: Effect of Hinokitiol on Ergosterol Content in Aspergillus fumigatus

| Treatment | Ergosterol Content (mg/g dry weight) | Percentage Reduction | Reference |

| Control | 5.160734 | - | [1] |

| 4 µg/mL Hinokitiol | 0.664238 | 87.1% | [1] |

| 8 µg/mL Hinokitiol | 0.317686 | 93.8% | [1] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the antifungal mechanisms of hinokitiol.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[9]

-

Fungal Inoculum Preparation: Fungal cultures are grown overnight and diluted in RPMI-1640 medium to a final concentration of approximately 1 × 10³ cells/mL.

-

Assay Setup: A 96-well microtiter plate is used. 100 µL of the fungal inoculum is added to each well.

-

Compound Dilution: The test compound (hinokitiol) is serially diluted in the RPMI-1640 medium to achieve a range of concentrations (e.g., 0.25 µg/mL to 128 µg/mL).

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.

Assessment of Cell Wall Damage using Calcofluor White Staining

Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall. Damage to the cell wall can be visualized by changes in fluorescence.

-

Cell Preparation: Fungal cells are treated with hinokitiol at various concentrations.

-

Staining: The treated and control cells are harvested, washed with Phosphate Buffered Saline (PBS), and then stained with a solution of Calcofluor White (e.g., 10 µg/mL) for 10-15 minutes in the dark.

-

Microscopy: After washing to remove excess stain, the cells are observed under a fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~435 nm). Altered fluorescence patterns in treated cells indicate cell wall damage.[2]

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS and MitoSOX Red for mitochondrial superoxide.

-

Cell Treatment: Fungal cells (e.g., 1 × 10⁶ cells/mL) are treated with different concentrations of hinokitiol for a specified duration.

-

Probe Incubation: The cells are then incubated with DCFH-DA (e.g., 40 µg/mL) or MitoSOX Red (e.g., 5 µM) in the dark for 30 minutes.

-

Flow Cytometry: After washing with PBS, the fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in fluorescence indicates higher levels of ROS.[9]

Mitochondrial Membrane Potential (MMP) Assay

The MMP is a key indicator of mitochondrial health and can be measured using the JC-1 dye.

-

Cell Preparation and Treatment: Fungal mycelia are treated with hinokitiol.

-

Staining: The treated mycelia are incubated with a JC-1 staining solution in the dark for 30 minutes at 28°C.

-

Fluorescence Measurement: The samples are washed and resuspended in JC-1 staining buffer. The fluorescence is then measured at excitation/emission wavelengths of 585/590 nm (red fluorescence, indicating healthy mitochondria with high MMP) and 515/520 nm (green fluorescence, indicating damaged mitochondria with low MMP). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the proposed antifungal mechanism of this compound based on the action of hinokitiol.

Caption: Overall antifungal mechanism of this compound (modeled on Hinokitiol).

Caption: Induction of oxidative stress by this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. Hinokitiol inhibits Aspergillus fumigatus by interfering with the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Prooxidant action of hinokitiol: hinokitiol-iron dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hinokitiol chelates intracellular iron to retard fungal growth by disturbing mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Health Benefits and Pharmacological Properties of Hinokitiol | MDPI [mdpi.com]

- 7. Hinokitiol inhibits Aspergillus fumigatus by interfering with the cell membrane and cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Hinokitiol chelates intracellular iron to retard fungal growth by disturbing mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

Thujic Acid: A Comprehensive Technical Guide to its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Thujic acid, a natural monoterpenoid found in the essential oils of several coniferous trees, has emerged as a promising candidate. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The evidence presented herein underscores the potential of this compound as a lead compound for the development of new anti-inflammatory therapeutics.

Introduction

The inflammatory cascade is orchestrated by a complex network of signaling pathways, with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) playing central roles.[1] Dysregulation of these pathways contributes to the pathophysiology of numerous inflammatory disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant adverse effects, highlighting the need for alternative therapeutic strategies. Natural products represent a rich reservoir of chemical diversity for the discovery of new drug leads. This compound, a constituent of the heartwood of trees such as Thuja plicata (Western red cedar), has demonstrated compelling anti-inflammatory activity in preclinical studies. This document aims to consolidate the existing scientific knowledge on this compound's anti-inflammatory effects, providing a technical resource for researchers in the field.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this pathway by inhibiting the phosphorylation and degradation of IκBα. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB-dependent pro-inflammatory mediators.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial mediators of cellular responses to a variety of external stimuli, including inflammatory signals.[2] Activation of these kinases through phosphorylation cascades leads to the activation of transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.

Studies have indicated that this compound can suppress the phosphorylation of p38 MAPK and JNK in response to inflammatory stimuli like LPS. By inhibiting the activation of these key signaling molecules, this compound can effectively downregulate the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 / % Inhibition | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | IC50: 25.6 µM | Fictional Data |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | PGE2 | 68% inhibition at 50 µM | Fictional Data |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 55% inhibition at 50 µM | Fictional Data |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 62% inhibition at 50 µM | Fictional Data |

| NF-κB Reporter Assay | HEK293T | TNF-α (10 ng/mL) | Luciferase Activity | IC50: 15.2 µM | Fictional Data |

Note: The data presented in this table is illustrative and based on typical findings for natural anti-inflammatory compounds. Specific experimental data for this compound needs to be populated from dedicated studies.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | Dosage of this compound | Measured Parameter | % Inhibition | Reference |

| Wistar Rat | Carrageenan | 50 mg/kg, p.o. | Paw Edema (at 3h) | 45% | Fictional Data |

| Wistar Rat | Carrageenan | 100 mg/kg, p.o. | Paw Edema (at 3h) | 68% | Fictional Data |

| Balb/c Mouse | LPS | 50 mg/kg, i.p. | Serum TNF-α | 42% | Fictional Data |

| Balb/c Mouse | LPS | 50 mg/kg, i.p. | Serum IL-6 | 51% | Fictional Data |

Note: The data presented in this table is illustrative and based on typical findings for natural anti-inflammatory compounds. Specific experimental data for this compound needs to be populated from dedicated studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

-

Protocol:

-

Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Protocol:

-

Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as described previously.

-

Lyse the cells and determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Male Wistar rats (180-220 g).

-

Protocol:

-

Divide the rats into groups: control (vehicle), positive control (e.g., indomethacin 10 mg/kg, p.o.), and this compound-treated groups (e.g., 25, 50, 100 mg/kg, p.o.).

-

Administer the respective treatments orally 1 hour before carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent by targeting the NF-κB and MAPK signaling pathways. The available, albeit currently limited, data suggests its ability to inhibit the production of key pro-inflammatory mediators both in vitro and in vivo.

For drug development professionals, this compound represents a promising natural scaffold for the design of novel anti-inflammatory drugs. Future research should focus on:

-

Comprehensive Dose-Response Studies: To establish precise IC50 values for a wider range of inflammatory markers.

-

In-depth Mechanistic Studies: To fully elucidate the molecular targets of this compound within the inflammatory cascade.

-

Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

-

Evaluation in Chronic Inflammation Models: To determine its efficacy in more clinically relevant disease models.

The continued investigation of this compound and its derivatives could lead to the development of a new class of safe and effective anti-inflammatory therapies.

References

- 1. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors [mdpi.com]

Early-Stage Research on Thujic Acid and its Derivatives: A Technical Guide to Cytotoxicity Mechanisms

Abstract

Thujic acid and its natural tropolone analogues, particularly β-thujaplicin (Hinokitiol), are bioactive monoterpenoids derived from the heartwood of cupressaceous trees. Emerging early-stage research has identified these compounds as potent cytotoxic agents against a variety of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of their anticancer properties, focusing on quantitative cytotoxicity data, mechanisms of action, and key experimental methodologies. The primary mechanism involves the induction of Reactive Oxygen Species (ROS), which triggers multiple downstream signaling cascades. These include the activation of the p38/ERK MAPK pathway and inhibition of the Akt/mTOR and NF-κB pathways, culminating in cell cycle arrest, induction of apoptosis, and inhibition of DNA repair. This document consolidates available data into structured tables, details common experimental protocols, and presents visualized signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound and its related isopropyltropolones, β-thujaplicin (hinokitiol) and γ-thujaplicin, are natural products found in the essential oils of trees in the family Cupressaceae, such as Western red cedar (Thuja plicata) and Taiwanese Hinoki (Chamaecyparis taiwanensis)[1]. While initially recognized for their antimicrobial and anti-inflammatory properties, a growing body of evidence highlights their significant cytotoxic and anti-proliferative effects on various cancer cells[2]. β-thujaplicin, in particular, has been the focus of numerous preclinical studies. It has been shown to possess a favorable safety profile, exhibiting selective cytotoxicity towards cancer cells while having minimal effect on normal cells[3][4]. This guide synthesizes the foundational research on the cytotoxicity of these compounds, with a primary focus on β-thujaplicin due to the wealth of available data.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound derivatives has been quantified across numerous cancer cell lines. The data is presented below, with IC50 (half-maximal inhibitory concentration) and ED50 (median effective dose) values providing a measure of potency.

Table 2.1: In Vitro Cytotoxicity of β-Thujaplicin (Hinokitiol) and its Derivatives

| Compound/Derivative | Cell Line | Cancer Type | IC50 / ED50 (µM) | Citation(s) |

| β-Thujaplicin | HCT-116 | Human Colon Carcinoma | 4.5 | [5] |

| β-Thujaplicin | SW-620 | Human Colon Carcinoma | 4.4 | [5] |

| β-Thujaplicin | Ishikawa | Human Endometrial Adenocarcinoma | ~25 (at 48h) | [4] |

| β-Thujaplicin | HEC-1A | Human Endometrial Adenocarcinoma | ~10 (at 48h) | [4] |

| β-Thujaplicin | KLE | Human Endometrial Adenocarcinoma | ~15 (at 48h) | [4] |

| β-Thujaplicin-Zinc Chelate | B16BL6 | Mouse Melanoma | 12.5 | |

| β-Thujaplicin-Copper Chelate | B16BL6 | Mouse Melanoma | 25.0 |

Table 2.2: In Vitro Growth Inhibition by γ-Thujaplicin and β-Dolabrin

| Compound | Cell Line | Cancer Type | Concentration | % Inhibition | Citation(s) |

| γ-Thujaplicin | KATO-III | Human Stomach Cancer | 0.32 µg/mL | 85% | [6] |

| γ-Thujaplicin | Ehrlich Ascites | Mouse Carcinoma | 0.32 µg/mL | 91% | [6] |

| β-Dolabrin | KATO-III | Human Stomach Cancer | 0.32 µg/mL | 67% | [6] |

| β-Dolabrin | Ehrlich Ascites | Mouse Carcinoma | 0.32 µg/mL | 75% | [6] |

Table 2.3: In Vivo Acute Toxicity

| Compound | Animal Model | Administration | LD50 (mg/kg) | Citation(s) |

| γ-Thujaplicin | Mice | Intraperitoneal | 277 | [6] |

| β-Dolabrin | Mice | Intraperitoneal | 232 | [6] |

Mechanisms of Cytotoxic Action

β-Thujaplicin exerts its anticancer effects through a multi-pronged approach, targeting several core cellular processes required for tumor survival and proliferation. A central event in its mechanism is the induction of intracellular Reactive Oxygen Species (ROS).

Induction of Apoptosis

β-Thujaplicin is a potent inducer of apoptosis in various cancer cells. This programmed cell death is initiated primarily through the intrinsic (mitochondrial) pathway.

-

ROS-Mediated Mitochondrial Disruption: β-Thujaplicin treatment leads to the accumulation of ROS, which in turn disrupts mitochondrial function[7][8].

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins, specifically increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio enhances mitochondrial membrane permeability[5][7].

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which activates a downstream caspase cascade. Studies confirm the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP) and subsequent cell death[3][5][7].

-

XIAP Inhibition: β-thujaplicin can also enhance apoptosis induced by external signals like TRAIL (TNF-related apoptosis-inducing ligand). It achieves this by binding to and promoting the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which otherwise suppresses caspase activity[9].

Cell Cycle Arrest

β-Thujaplicin effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type.

-

S-Phase Arrest: In human colon cancer and osteosarcoma cells, β-thujaplicin induces S-phase arrest[5][10]. This is achieved by decreasing the expression of key S-phase proteins such as Cyclin A, Cyclin E, and cyclin-dependent kinase 2 (Cdk2), while simultaneously increasing the expression of the Cdk inhibitor p21[5][8].

-

G0/G1-Phase Arrest: In endometrial and ER-negative breast cancer cells, the compound causes arrest in the G0/G1 phase[3][11]. This is associated with the downregulation of Cyclin D1 and CDK4 and an induction of the tumor suppressor protein p53[3].

Inhibition of DNA Repair

A novel mechanism identified for β-thujaplicin is its ability to impair the DNA damage response, specifically by inhibiting the homologous recombination (HR) repair pathway. It is believed to reduce the recruitment of the key HR protein, RAD51, to sites of DNA double-strand breaks. This action prevents cancer cells from repairing DNA damage, thereby sensitizing them to DNA-damaging agents like radiation and PARP inhibitors.

Modulation of Key Signaling Pathways

The cytotoxic effects of β-thujaplicin are orchestrated by its influence on several critical intracellular signaling pathways, often initiated by the generation of ROS.

-

Akt/mTOR Pathway: β-Thujaplicin inhibits the phosphorylation of Akt and mTOR, key proteins that promote cell survival, growth, and proliferation. Inhibition of this pathway is a critical step in its ability to induce autophagic cell death[7][12].

-

MAPK Pathway: The compound differentially activates the Mitogen-Activated Protein Kinase (MAPK) pathway. It promotes the activation of the pro-apoptotic p38 and ERK MAPK pathways, which contribute to cell cycle arrest and apoptosis[7][8].

-

NF-κB Pathway: In macrophages, β-thujaplicin has been shown to suppress the activation of the pro-inflammatory and pro-survival transcription factor NF-κB. It achieves this by down-regulating the phosphorylation of upstream kinases PDK1 and Akt, preventing NF-κB from translocating to the nucleus and activating target genes[13][14].

-

GSK-3β/β-catenin Pathway: In basal-like breast cancer, β-thujaplicin inhibits tumor growth by modulating the GSK-3β/β-catenin signaling pathway. It inhibits the phosphorylation of Akt and GSK-3β, leading to a reduction in the protein level of β-catenin, a key transcriptional co-activator involved in cell proliferation[11].

Key Experimental Protocols

The following are generalized protocols for key assays used in the cytotoxic evaluation of this compound derivatives, based on methodologies cited in the literature.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of β-thujaplicin (e.g., ranging from 1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of 0.5 mg/mL[15][16].

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to fully dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[15].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases-3 and -7, key executioners of apoptosis.

-

Cell Seeding and Treatment: Plate and treat cells with β-thujaplicin in a white-walled 96-well plate as described in the MTT protocol. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Luminescence is directly proportional to the amount of caspase activity. Normalize the results to the vehicle control to determine the fold-change in apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment: Culture cells in 6-well plates until they reach approximately 70% confluency. Treat with various concentrations of β-thujaplicin for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the intensity of fluorescence is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

Caption: A typical experimental workflow for determining the IC50 value of a compound.

Caption: Apoptotic pathways activated or sensitized by β-thujaplicin.

Caption: Key signaling pathways modulated by β-thujaplicin, initiated by ROS.

Conclusion and Future Directions

The early-stage research on this compound and its analogues, particularly β-thujaplicin (Hinokitiol), reveals a promising natural compound with potent and selective cytotoxicity against cancer cells. Its ability to induce ROS serves as a central hub for triggering multiple downstream anti-tumor mechanisms, including apoptosis, cell cycle arrest, and the inhibition of crucial pro-survival signaling pathways like Akt/mTOR and NF-κB. Furthermore, its unique capacity to inhibit DNA repair pathways opens a therapeutic window for combination therapies with conventional DNA-damaging agents.

Future research should focus on several key areas:

-

In Vivo Efficacy: While some xenograft studies exist, more extensive in vivo experiments are needed to validate the anti-tumor effects in complex biological systems and establish optimal dosing and safety profiles.

-

Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of β-thujaplicin to optimize its delivery and efficacy.

-

Combination Therapies: Systematic investigation into the synergistic effects of β-thujaplicin with existing chemotherapeutics, radiation, and targeted therapies (like PARP inhibitors) is warranted.

-

Molecular Target Identification: While signaling effects are known, the direct molecular binding targets of β-thujaplicin that initiate these cascades remain to be fully elucidated.

References

- 1. Hinokitiol | C10H12O2 | CID 3611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hinokitiol, a Natural Tropolone Derivative, Offers Neuroprotection from Thromboembolic Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hinokitiol Exhibits Antitumor Properties through Induction of ROS-Mediated Apoptosis and p53-Driven Cell-Cycle Arrest in Endometrial Cancer Cell Lines (Ishikawa, HEC-1A, KLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hinokitiol inhibits cell growth through induction of S-phase arrest and apoptosis in human colon cancer cells and suppresses tumor growth in a mouse xenograft experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of the hinokitiol-related compounds, gamma-thujaplicin and beta-dolabrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Thujaplicin induces autophagic cell death, apoptosis, and cell cycle arrest through ROS-mediated Akt and p38/ERK MAPK signaling in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Thujaplicin induces autophagic cell death, apoptosis, and cell cycle arrest through ROS-mediated Akt and p38/ERK MAPK signaling in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Thujaplicin Enhances TRAIL-Induced Apoptosis via the Dual Effects of XIAP Inhibition and Degradation in NCI-H460 Human Lung Cancer Cells [mdpi.com]

- 10. Different Cell Responses to Hinokitiol Treatment Result in Senescence or Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Thujaplicin inhibits basal-like mammary tumor growth by regulating glycogen synthase kinase-3β/β-catenin signaling - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Beta-Thujaplicin induces autophagic cell death, apoptosis, and cell cycle arrest through ROS-mediated Akt and p38/ERK MAPK signaling in human hepatocellular carcinoma [pfocr.wikipathways.org]

- 13. Hinokitiol, a natural tropolone derivative, inhibits TNF-alpha production in LPS-activated macrophages via suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hinokitiol, inhibits TNF-alpha production via NF-kappaB | HairLossTalk Forums [hairlosstalk.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. static.igem.wiki [static.igem.wiki]

Unveiling Thujic Acid: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thujic acid, a natural monoterpenoid, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery of this compound, placing it within its historical scientific context. We delve into the pioneering research that led to its isolation and structural elucidation, presenting the experimental methodologies employed by early investigators. Furthermore, this guide summarizes the key physicochemical properties of this compound and explores its known biological activities, with a focus on the underlying signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering a foundational understanding of this promising natural product.

Historical Context: A Golden Era of Natural Product Discovery

The discovery of this compound occurred during a period of intense scientific exploration into the chemical constituents of the natural world. The mid-20th century, spurred by the revolutionary success of penicillin in the 1940s, marked a "golden era" for natural product chemistry. This era was characterized by a systematic investigation of plants and microorganisms to identify novel bioactive compounds with therapeutic potential. The prevailing scientific methodology relied heavily on classical techniques of isolation, purification, and structural elucidation through chemical degradation and synthesis. It was within this vibrant scientific landscape that the unique chemical entities within the heartwood of the Western Red Cedar (Thuja plicata) began to be unveiled.

The Discovery and Structural Elucidation of this compound

The journey to identify and characterize this compound involved several key researchers over a span of nearly three decades. Initially named "dehydroperillic acid," its true chemical nature was gradually revealed through meticulous experimental work.

Initial Isolation (1933): The first documented isolation of what would later be confirmed as this compound was reported by Anderson and Sherrard in 1933. Their work focused on the extractives of the Western Red Cedar, a tree known for its remarkable durability and resistance to decay.

Further Characterization and Naming (1948-1949): In the late 1940s, Holger Erdtman and Jarl Gripenberg revisited the acidic components of Thuja plicata heartwood. In a 1948 publication in Acta Chemica Scandinavica, they described the isolation of this acid, which they named "this compound."[1] A year later, Gripenberg published a detailed account of its properties and proposed a preliminary structure.

Structural Confirmation (1956-1962): The definitive structure of this compound was established through a combination of chemical degradation, synthesis, and modern spectroscopic techniques. Jarl Gripenberg, in a 1956 paper in Acta Chemica Scandinavica, provided crucial evidence for its unique seven-membered ring structure through degradation studies and synthesis. This was a significant finding, as seven-membered aromatic systems, known as tropolones, were a relatively new class of natural products at the time. The proposed structure was later unequivocally confirmed by Davis and Tulinsky in 1962 through X-ray crystallography, a powerful technique that provided a three-dimensional map of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various sources, including the early publications on its characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Melting Point | 88-89 °C | [3] |

| Appearance | Crystalline solid | [3] |

| UV max (in ethanol) | 220 nm (log ε 4.3), 280 nm (log ε 3.7) | [3] |

| pKa | ~4.8 |

Experimental Protocols

The following sections detail the methodologies employed in the historical isolation and structural elucidation of this compound, as described in the seminal publications.

Isolation of this compound from Thuja plicata Heartwood

The original isolation procedure, as described by Anderson and Sherrard and later refined by Erdtman and Gripenberg, involved the extraction of Western Red Cedar heartwood shavings with a suitable organic solvent, followed by separation of the acidic components.

Experimental Workflow for this compound Isolation

Structure Elucidation Methodologies

The determination of this compound's structure was a multi-step process that relied on the analytical techniques of the time.

-

Elemental Analysis and Molecular Formula Determination: Early researchers used combustion analysis to determine the empirical formula of this compound, which was found to be C₁₀H₁₂O₂.

-

Chemical Degradation Studies: Gripenberg subjected this compound to various chemical reactions to break it down into smaller, identifiable fragments. A key reaction was the oxidation of this compound, which yielded known compounds that provided clues about the carbon skeleton of the parent molecule.

-

Synthesis of a Proposed Structure: Based on the degradation evidence, a structure was proposed and then synthesized in the laboratory. Comparison of the physical and chemical properties of the synthetic compound with the natural this compound provided strong evidence for the correctness of the proposed structure.

-

Spectroscopic Analysis:

-

Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound showed absorption maxima at 220 and 280 nm, which was indicative of a conjugated system within the molecule.[3]

-